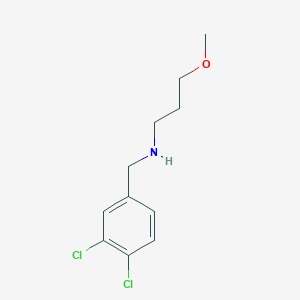

![molecular formula C16H11Cl3N2O3S B3008024 2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide CAS No. 339016-98-7](/img/structure/B3008024.png)

2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

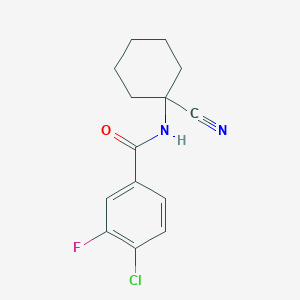

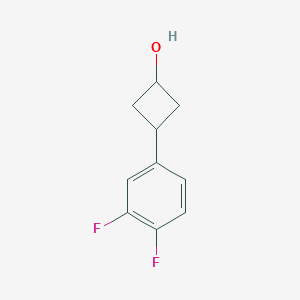

Molecular Structure Analysis

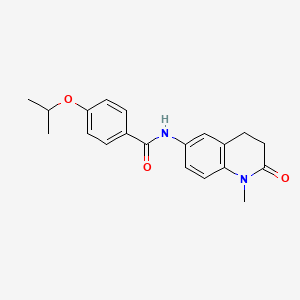

The molecular structure of benzenesulfonamide derivatives plays a crucial role in their biological activity. The incorporation of different heterocyclic scaffolds, such as triazole and triazine , has been shown to significantly affect the inhibitory potency of these compounds against various enzymes. For example, compounds with 1,2,4-triazole scaffolds were potent inhibitors of tumor-associated carbonic anhydrase isoforms , while ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were potent inhibitors of carbonic anhydrase IX . These findings suggest that the molecular structure, particularly the presence of specific heterocyclic rings, is critical for the activity of benzenesulfonamide derivatives.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents present on the benzene ring and the type of heterocyclic scaffold incorporated into the molecule. For instance, the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid led to the formation of novel benzenesulfonamide derivatives with anticancer activity . In another study, the reaction of 4-isocyanato-benzenesulfonamide with various nucleophiles resulted in ureido benzenesulfonamides with significant inhibitory activity against carbonic anhydrase IX . These reactions highlight the versatility of benzenesulfonamide derivatives in forming new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. For example, the metabolic stability of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides was assessed in the presence of pooled human liver microsomes, and certain moieties were found to increase metabolic stability . The cytotoxic and tumor-specific activities of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl)benzenesulfonamides were also investigated, with some derivatives showing interesting activities . These studies demonstrate the importance of understanding the physical and chemical properties of benzenesulfonamide derivatives for their development as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Sulfamethoxazole, a structurally related compound, has been synthesized and characterized, showing potential in antimicrobial applications. These pharmaceutical drugs, synthesized through different routes, demonstrate the importance of small structural changes in enhancing pharmacological activity (Thamizharasi, Vasantha, & Reddy, 2002).

Photodegradation Studies

- Research has shown that sulfamethoxazole, a similar compound, is highly photolabile in acidic solutions, producing various photoproducts. These studies help in understanding the photochemical behavior of related sulfonamide compounds (Zhou & Moore, 1994).

Antimicrobial and Anti-HIV Activity

- Novel benzenesulfonamides bearing oxadiazole moieties have shown promising in vitro antimicrobial and anti-HIV activity. These studies highlight the potential of structurally similar compounds in addressing infectious diseases (Iqbal et al., 2006).

Antitumor Activity

- Research into benzenesulfonamide derivatives reveals significant antitumor activity against specific cell lines. This suggests potential applications of related compounds in cancer therapy (Karakuş et al., 2018).

Enzyme Inhibition Studies

- Isoxazole-containing sulfonamides have been studied for their inhibitory properties against carbonic anhydrase II and VII, indicating potential therapeutic applications in diseases like glaucoma and neuropathic pain (Altug et al., 2017).

Molecular Docking and Structure Analysis

- Docking studies and crystal structure analysis of tetrazole derivatives provide insights into the interactions of these molecules with enzymes like cyclooxygenase-2, which are crucial for understanding the pharmacological potential of related sulfonamides (Al-Hourani et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The concentration of similar compounds used for crystallization often lies in the range from 10 to 400 g/l, which could suggest something about its solubility and potential bioavailability .

Result of Action

Similar compounds have been known to exhibit strong electron acceptor ability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s worth noting that the rate of reaction of similar compounds can vary due to differences in electronegativity .

Eigenschaften

IUPAC Name |

2,4,5-trichloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N2O3S/c17-12-7-14(19)16(8-13(12)18)25(22,23)20-9-11-6-15(21-24-11)10-4-2-1-3-5-10/h1-8,20H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVMAMLPNTVVGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine](/img/structure/B3007945.png)

![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)

![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)

![2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007961.png)